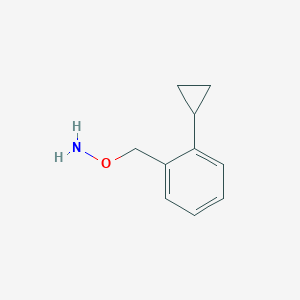

O-(2-Cyclopropylbenzyl)hydroxylamine

CAS No.:

Cat. No.: VC15787140

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO |

|---|---|

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | O-[(2-cyclopropylphenyl)methyl]hydroxylamine |

| Standard InChI | InChI=1S/C10H13NO/c11-12-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7,11H2 |

| Standard InChI Key | DXDWUEFPHVRHMH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=CC=CC=C2CON |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

O-(2-Cyclopropylbenzyl)hydroxylamine, systematically named O-[(2-cyclopropylphenyl)methyl]hydroxylamine, possesses a molecular weight of 163.22 g/mol . Its structure comprises a hydroxylamine group (-NH-OH) linked to a benzyl moiety, which is further substituted with a cyclopropyl ring at the benzene ring’s second position (Figure 1) . The cyclopropyl group introduces steric and electronic effects that influence the compound’s reactivity and interaction with biological targets.

Table 1: Key Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| XLogP3 | 1.7 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological Polar Surface Area | 35.3 Ų |

Synthetic Methodologies

Key Synthetic Routes

The synthesis of O-(2-cyclopropylbenzyl)hydroxylamine can be inferred from methodologies used for analogous hydroxylamine derivatives. A plausible route involves the following steps:

-

Formation of the Cyclopropylbenzyl Intermediate: Cyclopropanation of styrene derivatives via the Simmons–Smith reaction yields 2-cyclopropylbenzyl halides .

-

Nucleophilic Substitution: Reaction of the benzyl halide with hydroxylamine under basic conditions (e.g., K₂CO₃ in methanol/THF) facilitates the displacement of the halide by the hydroxylamine group .

-

Purification: Isolation via aqueous workup and chromatography yields the pure product .

Critical Reaction Parameters

-

Solvent Systems: Polar aprotic solvents like 1-methyl-2-pyrrolidinone (NMP) enhance reaction efficiency, as evidenced in similar syntheses .

-

Temperature Control: Maintaining temperatures between 20–25°C during nucleophilic substitution minimizes side reactions .

Challenges and Optimization

Synthetic hurdles include the instability of hydroxylamine intermediates under acidic or oxidative conditions. Strategies such as using hydroxylamine hydrochloride salts and inert atmospheres (N₂) improve yields . For example, a patent describing the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine highlights the importance of controlled reagent addition and temperature to achieve high purity .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

With an XLogP3 value of 1.7, O-(2-cyclopropylbenzyl)hydroxylamine exhibits moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . This property is advantageous for its role as a synthetic intermediate, facilitating reactions in diverse solvent systems.

Metabolic Stability

While specific metabolic studies are lacking, the compound’s hydroxylamine group may undergo oxidation to the corresponding nitroxide or nitroso derivatives in vivo. Structural analogs, such as triazolopyrimidine-based RdRP inhibitors, demonstrate that electron-withdrawing groups (e.g., cyclopropyl) enhance metabolic stability by shielding reactive sites .

Future Directions and Research Gaps

-

Biological Screening: Comprehensive in vitro assays against microbial and viral targets are needed to validate hypothesized activities .

-

Spectral Characterization: Detailed NMR and mass spectral data would aid in quality control during synthesis .

-

Toxicological Profiling: Acute and chronic toxicity studies are essential for applications in drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume